
RBC8
Übersicht
Beschreibung
RBC8 is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, methoxy, and naphthyl groups contributes to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
1.1 Mechanism of Action
RBC8 selectively inhibits the binding of Ral proteins to their effectors, which is crucial for downstream signaling involved in tumor growth and metastasis. The compound has demonstrated efficacy in inhibiting Ral-mediated processes such as cell spreading and anchorage-independent growth in human cancer cell lines. Notably, it has an IC50 value of approximately 2.2 μM for RalA and 2.3 μM for RalB, indicating its potency as a therapeutic agent against Ral-dependent cancers .
1.2 In Vivo Studies
In xenograft models using human lung cancer cells (H2122 and H358), this compound treatment resulted in significant tumor growth inhibition comparable to genetic depletion of Ral proteins . The pharmacokinetics of this compound showed favorable properties, with effective tissue penetration observed in tumor sites post-administration.
Study | Cell Line | IC50 (μM) | Tumor Growth Inhibition |
---|---|---|---|
H2122 | 2.2 (RalA) | Significant | |
H358 | 2.3 (RalB) | Significant |
Platelet Function Studies
2.1 Inhibition of Platelet Activation
This compound has been utilized to study the role of Ral GTPases in platelet activation. It was found to inhibit integrin activation and thrombus formation in a dose-dependent manner, highlighting its potential as a tool for understanding platelet biology . However, this compound also exhibited off-target effects, complicating the interpretation of data regarding specific Ral functions.
Parameter | Effect of this compound (10 μM) |
---|---|
Integrin Activation | Significant Inhibition |
Dense Granule Secretion | Significant Inhibition |
α-Granule Release | No Effect |
Drug Development Potential
This compound's selectivity for the GDP-bound form of Ral proteins makes it a valuable candidate for drug development aimed at targeting Ral-dependent pathways in cancers . The structure-activity relationship studies have led to the synthesis of various derivatives, enhancing its pharmacological profile.
Case Studies and Research Findings
4.1 Case Study: Tumor Growth Inhibition
In a study involving nude mice implanted with H2122 cells, this compound was administered intraperitoneally at doses of 50 mg/kg/day over 21 days. The results indicated that tumor growth was inhibited significantly, demonstrating the compound's potential as an anti-cancer agent .
4.2 Case Study: Platelet Function Analysis
Research using RalAB-null mouse platelets demonstrated that this compound effectively reduced platelet aggregation and secretion responses . This study underscored the necessity for careful interpretation when using this compound as a molecular tool due to its off-target effects.
Wirkmechanismus
Target of Action
RBC8, also known as 6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, is a novel small molecule inhibitor of Ral GTPase . Ral GTPase is a protein that plays a crucial role in intracellular signaling and trafficking.
Mode of Action
This compound interacts with Ral GTPase, preventing its binding to the Ral-binding protein . This inhibition disrupts the normal function of Ral GTPase, leading to changes in cellular processes.
Result of Action
This compound has been shown to inhibit the growth of H2122 human lung cancer cells . In a study, nude mice were inoculated subcutaneously with H2122 cells and treated with this compound. The treatment resulted in a similar extent of tumor growth inhibition as dual knockdown of RalA and RalB .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RBC8 typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with naphthalene-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired dihydropyrano[2,3-c]pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
RBC8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2,5-dimethoxyphenyl)-3-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
RBC8 is unique due to the presence of both naphthyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Biologische Aktivität
RBC8 is a small molecule inhibitor specifically targeting the Ral GTPases, RalA and RalB. It has garnered attention in the field of cancer research due to its potential to inhibit tumor growth and various cellular processes associated with platelets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound functions as a non-competitive inhibitor that binds to an allosteric site on GDP-bound forms of Ral proteins, effectively locking them in an inactive state. This prevents their interaction with downstream effector proteins such as Ral binding protein 1 (RalBP1). The selectivity of this compound for the GDP-bound form of Ral proteins has been confirmed through various biochemical assays .
Key Findings:
- IC50 Values : this compound exhibits IC50 values of approximately 2.2 μM for RalA and 2.3 μM for RalB, indicating effective inhibition at low concentrations .
- Inhibition of Platelet Function : Functional studies have shown that this compound significantly inhibits platelet aggregation, secretion, integrin activation, and thrombus formation in human platelets .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Activity | Effect | Concentration (μM) |
---|---|---|
Platelet Aggregation | Inhibited | 10 |
Dense Granule Secretion | Inhibited | 10 |
Integrin Activation | Dose-dependent inhibition | 10 |
P-selectin Exposure | Inhibited in RalAB-null mouse platelets | 10 |
α-granule Release | Unaltered | - |
Case Study 1: Inhibition in Cancer Models
In xenograft models using human lung cancer cells, this compound showed significant inhibition of tumor growth. The pharmacokinetics indicated favorable properties for drug candidates, with effective tissue penetration observed shortly after administration .
Case Study 2: Platelet Function Assessment
A study involving RalAB-null mouse platelets treated with this compound demonstrated that while platelet factor 4 release and Ca²⁺ signaling were unaffected, this compound still inhibited integrin activation and dense granule secretion. This suggests that this compound may have off-target effects at concentrations similar to those required for Ral inhibition .
Summary of Research Findings
- Selectivity : this compound selectively inhibits the GDP-bound forms of RalA and RalB without affecting other GTPases like Ras and Rho .
- Off-target Effects : While effective as a Ral inhibitor, caution should be exercised in interpreting data due to potential off-target effects observed at similar concentrations .
- Therapeutic Potential : The ability of this compound to inhibit key processes in both cancer cells and platelets positions it as a promising candidate for further investigation in therapeutic applications.
Eigenschaften
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQBVUFKIKYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.